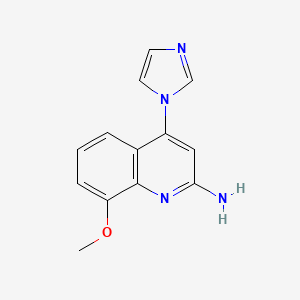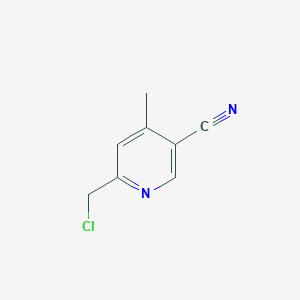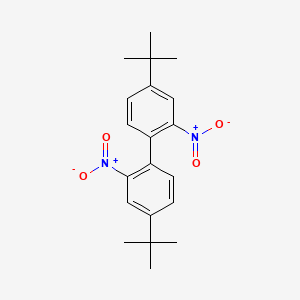
4,4'-Di-tert-butyl-2,2'-dinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two nitro groups and two tert-butyl groups attached to the biphenyl core. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl typically involves the nitration of 4,4’-Di-tert-butylbiphenyl. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Major Products
Reduction: 4,4’-Di-tert-butyl-2,2’-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro groups can participate in redox reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The pathways involved include electron transfer and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the nitro groups, making it less reactive in redox reactions.
4,4’-Di-tert-butyl-2,2’-diamino-1,1’-biphenyl: Contains amino groups instead of nitro groups, leading to different chemical properties and reactivity.
Uniqueness
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl is unique due to the presence of both nitro and tert-butyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo selective reduction and substitution reactions makes it valuable in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-tert-butyl-1-(4-tert-butyl-2-nitrophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C20H24N2O4/c1-19(2,3)13-7-9-15(17(11-13)21(23)24)16-10-8-14(20(4,5)6)12-18(16)22(25)26/h7-12H,1-6H3 |
InChI Key |
MKMFLTVFVAEHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



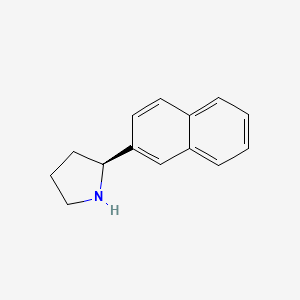
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
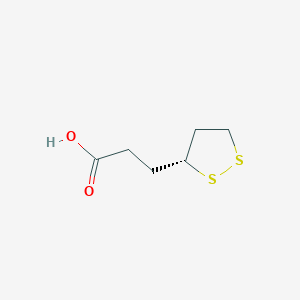
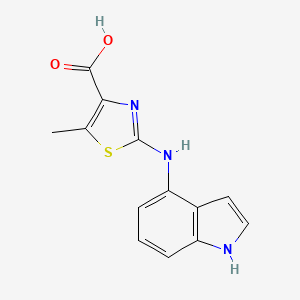

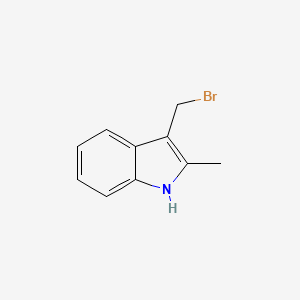
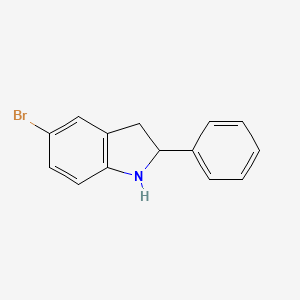
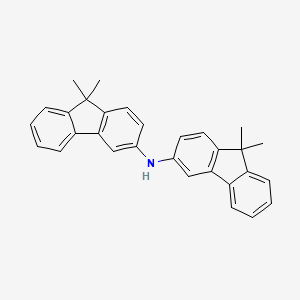

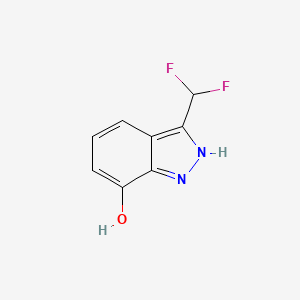
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
